molecular formula C22H20N2O3 B12009693 N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide CAS No. 765288-21-9

N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide

Cat. No.: B12009693
CAS No.: 765288-21-9
M. Wt: 360.4 g/mol
InChI Key: RILFBPOADPYSRW-OEAKJJBVSA-N
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Description

N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide is a benzohydrazide derivative featuring a 4-hydroxyphenyl hydrazone moiety and a 4-methylbenzyl ether group. This compound belongs to a class of hydrazones known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. Its synthesis typically involves condensation of 4-[(4-methylbenzyl)oxy]benzohydrazide with 4-hydroxybenzaldehyde under acidic conditions. The crystal structure of the parent compound (I) has been resolved in a monoclinic P21/c space group with unit cell parameters: a = 30.7086 Å, b = 5.2471 Å, c = 8.0359 Å, and β = 97.471° . The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding between the hydrazide N–H and the carbonyl oxygen.

Properties

CAS No.

765288-21-9

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C22H20N2O3/c1-16-2-4-18(5-3-16)15-27-21-12-8-19(9-13-21)22(26)24-23-14-17-6-10-20(25)11-7-17/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

RILFBPOADPYSRW-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Methodology

  • Reagents : Ethyl 4-[(4-methylbenzyl)oxy]benzoate, hydrazine hydrate (excess), ethanol.

  • Procedure :

    • Ethyl 4-[(4-methylbenzyl)oxy]benzoate (1.23 g, 4.55 mmol) and hydrazine hydrate (5.83 g, 22.69 mmol) are refluxed in absolute ethanol (20 mL) for 10 hours.

    • The mixture is cooled to room temperature, yielding colorless crystals.

    • Purification is achieved via filtration and washing with cold ethanol.

Key Data

ParameterValueSource
Yield70%
Purity99% (HPLC)
CharacterizationIR: 1644 cm⁻¹ (C=O stretch)

Condensation with 4-Hydroxybenzaldehyde

The hydrazide intermediate undergoes Schiff base formation with 4-hydroxybenzaldehyde under reflux conditions.

Methodology

  • Reagents : 4-[(4-Methylbenzyl)oxy]benzohydrazide, 4-hydroxybenzaldehyde, ethanol, acetic acid (catalytic).

  • Procedure :

    • Equimolar amounts of 4-[(4-methylbenzyl)oxy]benzohydrazide (0.25 g, 0.97 mmol) and 4-hydroxybenzaldehyde (0.12 g, 0.97 mmol) are dissolved in ethanol (20 mL).

    • A catalytic amount of acetic acid is added, and the mixture is refluxed for 2–3 hours.

    • The product precipitates upon cooling and is recrystallized from ethanol or ethanol/DMF mixtures.

Key Data

ParameterValueSource
Yield79%
Reaction Time2–3 hours
SolventEthanol
CatalystAcetic acid (0.1 eq)
Melting Point531–533 K
Characterization¹H NMR: δ 8.15 (s, NH), 5.11 (s, OCH₂)

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol achieves higher yields (79%) compared to methanol (77%) due to better solubility of intermediates.

  • Reflux Temperature : Optimal at 78°C (ethanol boiling point), ensuring complete imine formation without side reactions.

Catalytic Additives

  • Acetic Acid : Lowers activation energy by protonating the carbonyl oxygen, enhancing nucleophilic attack by the hydrazide.

  • Pyrrolidine : Alternative base catalysts (e.g., in thiophene derivatives) show no significant improvement over acid catalysis for this substrate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • C=O stretch at 1636 cm⁻¹ (hydrazone).

    • O–H stretch at 3200–3400 cm⁻¹ (phenolic group).

  • ¹H NMR :

    • δ 8.48 (s, 1H, NH), 7.52–6.99 (m, aromatic H), 5.11 (s, 2H, OCH₂).

  • X-ray Crystallography :

    • E-configuration confirmed via C=N bond length (1.285 Å) and dihedral angles between aromatic rings (18.28°).

Purity Assessment

  • Elemental Analysis : C 65.45%, H 5.12%, N 8.23% (calculated for C₂₂H₂₁N₂O₃).

  • HPLC : >98% purity under isocratic conditions (acetonitrile/water, 70:30).

Comparative Analysis of Published Methods

StudyHydrazide SourceAldehydeSolventCatalystYield
Ethyl ester derivativeN/AEthanolNone70%
Pre-synthesized4-NitrobenzaldehydeEthanolNone79%
Pre-synthesized3,4,5-TrihydroxybenzaldehydeMethanolAcetic acid77%
Pre-synthesized3-FormylchromoneEthanolNone68%

Challenges and Solutions

  • Low Solubility : Recrystallization from DMF/ethanol mixtures improves crystal quality for X-ray analysis.

  • Byproduct Formation : Strict stoichiometric control (1:1 hydrazide:aldehyde ratio) minimizes undesired oligomers.

Industrial Scalability Considerations

  • Continuous Flow Systems : Reduce reaction time to 1 hour with 85% yield in pilot studies.

  • Green Chemistry : Ethanol as a solvent aligns with sustainability goals, enabling easier waste management .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide exhibits potential anticancer activity. Preliminary studies suggest that it may inhibit specific cellular pathways associated with cancer progression. The compound's ability to interact with various molecular targets, such as enzymes and receptors, positions it as a candidate for further investigation in cancer therapeutics.

2. Anti-inflammatory Effects

The presence of the hydroxy group on the phenyl ring enhances the compound's anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, making it a potential treatment option for inflammatory diseases.

3. Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory activities. It can form stable complexes with metal ions, potentially blocking active sites of enzymes involved in various biological processes . This feature may lead to significant pharmacological effects relevant to drug development.

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Study on Anticancer Activity : In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Research : A study focused on the compound's effect on inflammatory markers in animal models showed a significant reduction in cytokine levels following treatment with this hydrazone derivative, indicating its therapeutic potential in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound’s ability to form stable complexes with metals makes it a valuable tool in studying enzyme inhibition and other biological processes .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Select Benzohydrazide Derivatives

Compound Name Substituent(s) Crystallographic Space Group Key Structural Attributes
N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide (I) 4-hydroxyphenyl, 4-methylbenzyl ether P21/c Planar hydrazone; intramolecular H-bond
N'-[(thiophen-2-yl)methylidene] derivative (II) Thiophene-2-yl P21/c Non-planar due to thiophene steric bulk
4-Methoxy-N′-[(4-nitrophenyl)methylene]benzohydrazide 4-nitro, 4-methoxy Not reported Extended conjugation; strong electron-withdrawing nitro group
N′-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(naphthalen-1-yloxy)acetohydrazide Naphthyloxy, 4-methylbenzyl ether Not reported Bulky naphthyloxy group; increased lipophilicity

Key Observations :

  • Bulky substituents (e.g., naphthyloxy in ) reduce solubility but may improve membrane permeability.

Key Observations :

  • Conventional reflux methods (e.g., compound I) generally yield >65%, while ultrasound-assisted methods (e.g., ) improve efficiency but may reduce yields due to rapid crystallization.
  • Substituents with steric hindrance (e.g., indole in ) slightly lower yields compared to simpler aromatic aldehydes.

Key Observations :

  • Compound I exhibits moderate MAO-B inhibition (IC50 = 12.3 µM), outperforming non-hydroxylated analogs (IC50 > 30 µM) .
  • The 4-nitro substituent in enhances α-glucosidase inhibition (IC50 = 8.9 µM) via electron-deficient aromatic interactions.
  • Chlorobenzyl derivatives (e.g., ) show superior antimicrobial activity, likely due to increased lipophilicity.
Physicochemical Properties

Table 4: Solubility and Stability Data

Compound Solubility (mg/mL, DMSO) logP Thermal Stability (°C)
This compound 8.2 3.1 >200
N′-[(thiophen-2-yl)methylidene] derivative (II) 5.1 3.8 180
N′-(4-(Benzyloxy)benzylidene)-2-furohydrazide 12.4 2.5 160

Key Observations :

  • Hydroxyl and ether groups in compound I improve aqueous solubility compared to thiophene-containing analogs.
  • Higher logP values (e.g., compound II) correlate with reduced solubility but better membrane penetration.

Biological Activity

N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage, which is crucial for its biological activity. Its molecular formula is C25H22N4O3C_{25}H_{22}N_{4}O_{3} with a molecular weight of 426.5 g/mol. The presence of functional groups such as hydroxy and methoxy enhances its solubility and reactivity.

Property Value
Molecular FormulaC25H22N4O3
Molecular Weight426.5 g/mol
IUPAC NameN-[(E)-(4-hydroxyphenyl)methylideneamino]-4-[(4-methylbenzyl)oxy]benzoic acid hydrazide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzohydrazide possess significant antibacterial properties against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interfere with bacterial cell wall synthesis or inhibit essential enzymes involved in metabolism .
  • Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism involves the inhibition of specific kinases such as EGFR, with IC50 values indicating strong potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an enzyme inhibitor, modulating pathways critical for cellular proliferation and apoptosis. For instance, the inhibition of EGFR leads to reduced cell growth in cancer cells .
  • Antioxidant Activity : The presence of the hydroxy group contributes to its antioxidant properties, potentially protecting cells from oxidative stress, which is associated with various diseases including cancer.

Case Studies and Research Findings

  • Antimicrobial Studies : A study assessed the antibacterial efficacy of various benzohydrazide derivatives, including this compound. Results indicated that it exhibited significant inhibition against multiple bacterial strains, with inhibition zones ranging from 11 to 42 mm at a concentration of 80 mg/mL .
  • Anticancer Evaluation : Research focused on the antiproliferative effects against different cancer cell lines demonstrated that the compound had IC50 values in the low micromolar range, showcasing its potential as a therapeutic agent .
  • Molecular Interaction Studies : Molecular modeling studies suggested that the compound forms stable complexes with metal ions, which may enhance its biological activity by blocking active sites on enzymes.

Q & A

Q. What are the optimal reaction conditions for synthesizing N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 4-[(4-methylbenzyl)oxy]benzohydrazide and 4-hydroxybenzaldehyde. Key parameters include:
  • Solvent : Methanol or ethanol under reflux (60–80°C) for 3–6 hours .
  • Catalyst : Acetic acid (1–2% v/v) to facilitate imine bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from methanol for higher purity .
    Table 1 : Representative Synthesis Conditions
ParameterConditionSource
SolventMethanol
TemperatureReflux (65°C)
Reaction Time4 hours
Yield70–77%

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • FT-IR : Confirm the presence of C=N (azomethine) stretch at ~1600 cm⁻¹ and O-H (phenolic) at ~3300 cm⁻¹ .
  • NMR : ¹H NMR should show peaks for the hydrazide NH (δ 10.2–11.0 ppm) and aromatic protons (δ 6.8–7.8 ppm) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity, and how do results align with experimental data?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosine kinases or insulin receptors. Focus on the hydrazide moiety for hydrogen bonding .
  • Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with in vitro assays (e.g., IC₅₀ values from kinase inhibition assays). Discrepancies often arise from solvent effects or protein flexibility .
    Example : A vanadium complex of a related benzohydrazide showed enhanced insulin-mimetic activity in vitro but required formulation optimization for in vivo efficacy .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and cell line (e.g., HepG2 vs. MCF-7) .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in cytotoxicity studies .
  • Structural Analog Comparison : Compare activity with derivatives lacking the 4-methylbenzyloxy group to isolate pharmacophore contributions .

Q. How does the compound’s crystal packing influence its physicochemical properties?

  • Methodological Answer :
  • Hydrogen Bonding : X-ray data show intermolecular O-H···O and N-H···O bonds, which enhance thermal stability (decomposition >250°C) .
  • Solubility : Planar aromatic systems reduce aqueous solubility; co-crystallization with cyclodextrins or salt formation (e.g., HCl) can improve bioavailability .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Polymorphism : Different crystal forms (e.g., anhydrous vs. solvated) alter solubility. Use PXRD to identify phases .
  • Measurement Conditions : LogP values (e.g., 2.8–3.5) depend on the solvent system (octanol/water vs. cyclohexane/water) .
    Recommendation : Report solubility with temperature, pH, and solvent (e.g., "0.12 mg/mL in PBS at 25°C") .

Experimental Design Considerations

Q. How to design assays for evaluating antioxidant activity?

  • Methodological Answer :
  • DPPH Assay : Prepare 0.1 mM compound in methanol; measure absorbance at 517 nm after 30 minutes. Compare with ascorbic acid controls .
  • Cellular ROS Assay : Use H₂DCFDA dye in HEK293 cells; pre-treat with 10–50 μM compound for 24 hours .
  • Positive Control : Include quercetin or Trolox to validate assay sensitivity .

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